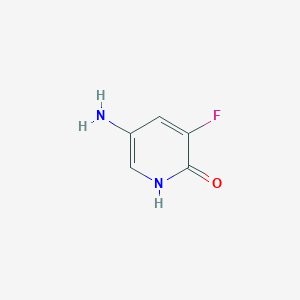

5-Amino-3-fluoropyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-fluoropyridin-2-ol is

Actividad Biológica

5-Amino-3-fluoropyridin-2-ol (C5H5FN2O) is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an amino group (-NH2) and a hydroxyl group (-OH) on a pyridine ring, with a fluorine atom at the 3-position. This configuration contributes to its reactivity and interaction with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C5H5FN2O |

| Molecular Weight | 128.11 g/mol |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Fluorine (F) |

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The fluorine atom enhances its binding affinity, which is crucial for its mechanism of action against various biological targets. Notably, it has been reported to inhibit peptide deformylase, an enzyme involved in protein synthesis, suggesting its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL in certain analogues . The compound's mechanism appears to involve disruption of bacterial membranes, leading to bacteriostatic effects without promoting resistance .

Anticancer Potential

Studies have suggested that compounds related to this compound may reduce the viability of cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The structural features of the compound allow it to interact with multiple proteins implicated in cancer progression.

Study on Antimicrobial Efficacy

In a study examining the efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of this compound demonstrated potent activity with MIC values significantly lower than traditional antibiotics . This highlights the compound's potential as a lead structure for developing new antibacterial agents.

Evaluation in Cancer Research

Another investigation focused on the anticancer properties of pyridin derivatives, including this compound. The study revealed that specific analogues could inhibit the growth of triple-negative breast cancer cells (MDA-MB-231), showcasing their potential for targeted cancer therapy .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Building Block in Organic Synthesis

5-Amino-3-fluoropyridin-2-ol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse pyridine derivatives.

- Oxidation and Reduction : The amino and hydroxyl groups can engage in redox reactions, facilitating the transformation of the compound into more complex structures.

- Coupling Reactions : It can be utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds essential for constructing larger organic frameworks.

Biological Applications

Pharmacological Potential

Research indicates that this compound has potential applications in drug discovery and development:

- Kinase Inhibition : Studies have shown that derivatives of aminopyridines can act as inhibitors for various kinases, which are crucial targets in cancer therapy. For instance, structural studies have identified ligand-efficient inhibitors targeting kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are vital for cell division and cancer progression .

- Biochemical Assays : The compound can function as a ligand in biochemical assays to study enzyme mechanisms or receptor interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Industrial Applications

Agrochemical Development

The compound's chemical properties are advantageous for developing agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances the metabolic stability and efficacy of these compounds against specific biological pathways in pests .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Kinase Targeting : A study involving a library based on aminopyridine derivatives demonstrated that certain analogs exhibited significant inhibitory activity against MPS1 and Aurora kinases, suggesting a pathway for developing new cancer therapeutics .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Research has shown that derivatives of this compound can be utilized to synthesize APIs that target cyclin-dependent kinases, crucial for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 5-amino-3-fluoropyridin-2-ol, and how do reaction conditions influence regioselectivity?

Synthesis of fluorinated pyridinols like this compound typically involves halogen-exchange reactions or nucleophilic aromatic substitution. For example, describes 2-chloro-5-fluoropyridin-3-ol synthesis via chlorination-fluorination steps. For amino-substituted derivatives, a multi-step approach may include:

Halogenation : Introduce fluorine via fluorinating agents (e.g., KF/18-crown-6) at elevated temperatures .

Amination : Use Pd-catalyzed coupling or direct substitution with ammonia/amines.

Regioselectivity depends on directing groups (e.g., hydroxyl or amino groups) and reaction temperature. Computational modeling (DFT) can predict activation barriers for substitution sites.

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- NMR : 19F NMR identifies fluorine position (δ ~ -120 to -160 ppm for pyridinyl-F). 1H NMR distinguishes NH2 (broad singlet) and hydroxyl protons (exchangeable, ~5-6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C5H5FN2O: calc. 128.03).

- X-ray Crystallography : For unambiguous confirmation, though crystallization may require derivatization (e.g., acetyl protection of -OH/NH2) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc/hexane → MeOH/EtOAc) to separate polar amino/hydroxyl groups.

- Recrystallization : Polar solvents (e.g., ethanol/water) improve purity. lists >95% purity for similar fluoropyridinols via GC analysis.

- HPLC : Reverse-phase C18 columns with acidic mobile phases (0.1% TFA) resolve closely related isomers .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and hydroxyl groups deactivate the pyridine ring, reducing electrophilic substitution. However, the amino group can act as a directing group for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). highlights fluoropyridines as substrates for trifluoromethylation, suggesting similar reactivity. Key factors:

- pH Sensitivity : The hydroxyl group may require protection (e.g., silylation) to prevent side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance metal-ligand interactions .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Moisture Sensitivity : Hydroxyl and amino groups promote hygroscopicity. Store under inert gas (N2) with desiccants.

- Light Sensitivity : Fluorinated aromatics may undergo photodecomposition. Use amber vials and avoid UV exposure .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C for similar compounds) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Docking Studies : Target enzymes (e.g., kinases) using PyRx or AutoDock. Fluorine’s electronegativity enhances binding via dipole interactions.

- QSAR Models : Correlate substituent effects (e.g., logP, Hammett σ) with activity. references fluorinated benzisoxazoles with CNS activity, suggesting analogous pyridinols may target similar pathways .

Q. Data Contradictions and Resolution

Q. Conflicting reports on fluoropyridinol solubility: How to reconcile discrepancies?

- Polar vs. Nonpolar Solvents : lists 2-chloro-5-fluoropyridin-3-ol as sparingly soluble in water but soluble in DMSO. For this compound, adjust pH to enhance aqueous solubility (e.g., HCl for protonation).

- Counterion Effects : Hydrochloride salts may improve solubility, as seen in aminopyridine derivatives .

Q. Discrepancies in reported synthetic yields: What factors contribute to variability?

- Reagent Purity : notes >95% purity for 3-amino-5-fluoropyridine, but lower-grade reagents reduce yields.

- Catalyst Loading : Pd/C or CuI concentrations impact coupling efficiency. Optimize via DoE (Design of Experiments) .

Q. Methodological Tables

Table 1: Synthetic Routes for Fluorinated Pyridinols

Table 2: Stability Parameters

Propiedades

IUPAC Name |

5-amino-3-fluoro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTTUUCANQMTPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-01-2 |

Source

|

| Record name | 5-amino-3-fluoropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.